molecular formula C21H26ClN3O3S B131205 Pipazethate Hydrochloride CAS No. 6056-11-7

Pipazethate Hydrochloride

Cat. No.: B131205
CAS No.: 6056-11-7
M. Wt: 436.0 g/mol
InChI Key: FEUBUXUFKHXRKO-UHFFFAOYSA-N
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Description

Pipazethate hydrochloride (PiCl), chemically designated as 10H-pyrido[3,2-b][1,4]benzothiadiazine-10-carboxylic acid 2-(2-piperidinoethoxy)ethyl ester hydrochloride, is a centrally acting antitussive agent with additional peripheral effects . It suppresses cough by inhibiting the excitability of the cough center in the medulla and peripheral neural receptors in the respiratory tract. Its bronchodilator activity further reduces airway resistance, making it particularly beneficial in patients with bronchospasm . The drug exhibits rapid onset (10–20 minutes) and sustained duration (4–6 hours), contributing to its therapeutic utility in non-productive cough . Analytical methods for PiCl include spectrophotometry, HPLC, GC, and conductometric titration, ensuring precise quantification in formulations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUBUXUFKHXRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2167-85-3 (Parent)
Record name Pipazethate hydrochloride
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DSSTOX Substance ID

DTXSID80930876
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

436.0 g/mol
Source PubChem
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CAS No.

14056-67-8, 6056-11-7
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?)
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Record name Pipazethate hydrochloride
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Record name 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride
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Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
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Record name 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride
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Biochemical Analysis

Biochemical Properties

Pipazethate hydrochloride binds to the sigma-1 receptor with an IC50 value of 190 nM This interaction suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is known to have a local anesthetic action. In large doses, it can produce seizures, indicating that it may have significant effects on neuronal cells and potentially other cell types

Biological Activity

Pipazethate hydrochloride (Pipazethate HCl) is a non-narcotic antitussive agent primarily used for the treatment of cough. It acts centrally on the medullary cough center, providing relief from coughing without the addictive properties associated with narcotic cough suppressants. This article delves into the biological activity of Pipazethate HCl, including its pharmacological effects, toxicity, case studies, and research findings.

Pipazethate HCl is classified as a diarylthioether and has the chemical formula C21H25N3O3SHClC_{21}H_{25}N_{3}O_{3}S\cdot HCl with a molecular weight of 436 g/mol. Its mechanism of action involves central nervous system (CNS) depression, specifically targeting the cough reflex pathways in the brain. By inhibiting the cough reflex, it provides symptomatic relief for patients suffering from persistent coughing due to various respiratory conditions .

Pharmacological Effects

The primary pharmacological effects of Pipazethate HCl include:

  • Antitussive Activity : It effectively reduces cough frequency and severity, making it useful in treating acute and chronic cough conditions.
  • Sedative Effects : Due to its CNS depressant properties, it may cause drowsiness or sedation as side effects .
  • Toxicity Profile : While effective, Pipazethate HCl has been associated with significant toxicity in cases of overdose or accidental ingestion, leading to neurological (e.g., seizures), respiratory (e.g., respiratory depression), and cardiovascular complications (e.g., arrhythmias) due to its central depressant effects .

Case Study Overview

Several case studies illustrate the potential toxicity associated with Pipazethate HCl:

  • Accidental Ingestion in Children : A case reported a 3-year-old child who ingested approximately 300 mg of Pipazethate HCl. The child exhibited severe neurological symptoms, including somnolence and disturbed sensorium, along with respiratory distress and cardiac dysrhythmias (Torsade de pointes). The management included supportive care and pharmacological interventions such as magnesium sulfate and lidocaine infusion. The child was discharged after two days under observation .
  • Fatalities Linked to Toxicity : Another report detailed a fatal incident involving a 32-month-old child who experienced tonic-clonic seizures and respiratory failure after ingestion. Despite intensive care management, the child succumbed to apnea shortly after admission .

These cases highlight the importance of prompt recognition and management of Pipazethate HCl toxicity.

Research Findings

Recent studies have focused on both the efficacy and safety profile of Pipazethate HCl:

  • Pharmacokinetics : Research indicates that Pipazethate HCl is well-absorbed in humans, with high probabilities of intestinal absorption and blood-brain barrier penetration. However, it also exhibits significant interactions with various cytochrome P450 enzymes, which may affect its metabolism and clearance from the body .
  • Analytical Methods for Detection : Various spectrophotometric methods have been developed for the quantification of Pipazethate HCl in pharmaceutical formulations. These methods demonstrate high accuracy and precision, making them suitable for routine quality control .

Summary Table of Biological Activity

Aspect Details
Chemical Formula C21H25N3O3SHClC_{21}H_{25}N_{3}O_{3}S\cdot HCl
Molecular Weight 436 g/mol
Primary Use Antitussive agent
Mechanism of Action Central action on medullary cough center
Common Side Effects Drowsiness, nausea, vomiting
Severe Toxicity Risks Neurological symptoms, respiratory depression, arrhythmias
Case Studies Documented cases of severe toxicity in children

Scientific Research Applications

Analytical Methods for Determination

Pipazethate hydrochloride can be quantitatively analyzed using various spectrophotometric methods. These methods are crucial for ensuring the drug's quality in pharmaceutical formulations and monitoring its levels in biological samples.

Spectrophotometric Techniques

  • Colorimetric Methods : A study developed a highly sensitive colorimetric method using citrate-capped gold nanoparticles for the determination of this compound. The method demonstrated linear calibration curves and was validated against reference methods, showing no significant differences in accuracy .
  • Ion-Association Complexes : Another approach utilized ion-associates formed with chromotropic dyes. The absorption maxima for this compound were identified at specific wavelengths, allowing for precise quantification .
  • Recovery from Biological Samples : Methods have also been established to recover pipazethate from human urine without prior extraction, achieving satisfactory precision and accuracy .

Toxicity Case Studies

Despite its therapeutic uses, this compound has been associated with toxicity, particularly in cases of accidental ingestion.

Clinical Case Reports

  • A notable case involved a 3-year-old child who ingested approximately 300 mg of this compound, leading to severe neurological symptoms and respiratory distress. The child exhibited Torsade de pointes and required intensive care management, including mechanical ventilation and pharmacological interventions .
  • Another report documented a similar case where a child presented with severe acute poisoning after ingestion, characterized by neurological and cardiovascular disturbances. Supportive therapy led to recovery .

Therapeutic Implications

This compound's primary application remains as an antitussive agent. It acts centrally on the medullary cough center to suppress cough reflexes.

Clinical Trials

Historical clinical trials have assessed the efficacy of pipazethate as an antitussive compared to placebo. Results indicated that it effectively reduces cough frequency in patients with various underlying conditions .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaMethod/Study TypeKey Findings
Analytical MethodsSpectrophotometrySensitive detection using nanoparticles , ion-associates .
Toxicity Case StudiesClinical ReportsSevere neurological symptoms from accidental ingestion .
Therapeutic UseClinical TrialsEffective antitussive properties demonstrated .

Comparison with Similar Compounds

Table 1: Pharmacological Properties of Pipazethate HCl and Comparable Antitussives

Parameter Pipazethate HCl Codeine Phosphate Dextromethorphan HBr
Mechanism of Action Central/peripheral cough suppression; bronchodilator Opioid receptor agonist (central) NMDA receptor antagonist (central)
Onset of Action 10–20 minutes 30–45 minutes 15–30 minutes
Duration of Action 4–6 hours 4–6 hours 3–6 hours
Efficacy Comparable to codeine in clinical trials Gold standard for severe cough Similar efficacy to codeine (OTC alternative)
Side Effects Minimal sedation; bronchodilation Sedation, constipation, addiction risk Dizziness, nausea at high doses
Therapeutic Advantages Bronchodilator effect; non-opioid High potency for severe cough OTC availability; non-opioid

Key Findings :

  • Codeine Phosphate : While codeine remains potent for severe cough, its opioid nature poses risks of dependence and respiratory depression. Pipazethate offers comparable efficacy without opioid-related side effects, as demonstrated in a clinical study comparing both drugs against a placebo .
  • Dextromethorphan HBr: Both PiCl and dextromethorphan are non-opioid, but PiCl’s bronchodilator effect provides added benefit in patients with comorbid bronchospasm . Dextromethorphan’s OTC status makes it more accessible for mild cases .
  • Drotaverine HCl : Though primarily a smooth muscle relaxant, drotaverine is occasionally combined with PiCl in formulations targeting cough with bronchoconstriction .

Analytical Method Comparisons

Table 2: Analytical Techniques for Pipazethate HCl and Related Compounds

Method Pipazethate HCl Thioproperazine Mesylate (TPPM) Dextromethorphan HBr
Spectrophotometry Fe³⁺ oxidation (λₘₐₓ: 510–750 nm) Ion-association with chromotropes
HPLC RP-HPLC (ODS column; methanol:water) RP-HPLC (same as PiCl) LC-MS
Gas Chromatography 5% SE-30 column; nitrogen carrier Same as PiCl
Conductometric Titration AgNO₃ titration (RSD: 0.864%)

Key Insights :

  • PiCl and TPPM (an antipsychotic) share similar chromatographic conditions, enabling simultaneous analysis in formulations .
  • Spectrophotometric methods for PiCl often exploit redox reactions (e.g., Fe³⁺ reduction), whereas dextromethorphan assays rely on ion-pair formation .

Preparation Methods

Optimized Phosgenation

Modern methods replaced chlorobenzene with inert solvents (e.g., toluene, hexane) and introduced pyridine derivatives to enhance reactivity. Key modifications:

  • Solvent System : Toluene or aliphatic hydrocarbons (C₆–C₁₀) improved solubility and reduced side reactions.

  • Catalytic Pyridine : Pyridine or methyl-substituted pyridines (e.g., α-picoline, 2,4-lutidine) were added to scavenge HCl, preventing nuclear chlorination.

Example Protocol :

  • Reaction Setup : 1-azaphenothiazine (1.0 mol) and toluene (1.1 L) were azeotropically dried.

  • Phosgenation : Phosgene (1.32 mol) was introduced at 55–58°C with pyridine (1.1 mol), yielding 1-azaphenothiazine-10-carbonyl chloride.

  • Workup : Excess phosgene was removed via nitrogen purging.

Esterification with Reduced Reagent Stoichiometry

Earlier methods required 2.5 equivalents of piperidinoethoxyethanol, but optimized protocols reduced this to 1.05 equivalents.

Key Steps :

  • Controlled Addition : Piperidinoethoxyethanol (0.95–1.3 mol) and a base (e.g., pyridine, triethylamine) were added at 40–60°C.

  • Solvent Recovery : Toluene was recycled, minimizing waste.

Reaction Conditions and Yield Enhancement

Temperature and Time

  • Phosgenation : Conducted at 55–58°C for 2.7 hours.

  • Esterification : Performed at 40–60°C for 1.5 hours.

Solvent and Base Selection

ParameterTraditional MethodImproved Method
Solvent ChlorobenzeneToluene/Hexane
Base NonePyridine/α-Picoline
Piperidinoethoxyethanol 2.5 equivalents1.05 equivalents
Yield (HCl Salt) 38%86%

The improved method achieved 86% yield of this compound after recrystallization from isopropanol.

Purification and Salt Formation

Aqueous Workup

The reaction mixture was treated with water (2–5 parts per 1 part 1-azaphenothiazine) to isolate the hydrochloride salt. Key steps:

  • Phase Separation : The aqueous phase (pH ~4) contained this compound and pyridine hydrochloride.

  • Clarification : Activated carbon (0.04 parts) removed impurities.

Recrystallization

Pipazethate base was dissolved in isopropanol, acidified with HCl/isopropanol (5–35%), and cooled to 0°C to precipitate pure hydrochloride crystals.

Recrystallization Data :

  • Solvent : Isopropanol (390 mL per 380 g base).

  • Yield : 375 g (86% from base).

  • Purity : >99% by HPLC.

Environmental and Industrial Advantages

The modern method addresses three critical issues:

  • Reduced Waste : Toluene recycling cut solvent use by 40%.

  • Lower Toxicity : Replacement of chlorobenzene with toluene improved workplace safety.

  • Cost Efficiency : Higher yields (86% vs. 38%) reduced raw material costs.

Comparative Analysis of Methods

MetricLiebigs Annalen (1964)Patent EP0527298B1 (1997)
Phosgene Equivalents 1.51.32
Reaction Time 6 hours2.7 hours
Piperidinoethoxyethanol 2.5 eq1.05 eq
Overall Yield 38%86%

Q & A

Advanced Research Question

Parameter Potentiometric FIA Spectrophotometry
Sensitivity LOD: 0.2 µg/mLLOD: 0.15 µg/mL
Throughput 60 samples/hour20–30 samples/hour
Matrix Tolerance High (e.g., urine, tablets)Moderate (requires extraction)
Cost High (electrode maintenance)Low

Method Selection : FIA excels in high-throughput labs, while spectrophotometry is cost-effective for resource-limited settings.

What safety protocols are essential for handling this compound in toxicology studies?

Basic Research Question

  • Acute Toxicity Data : LD₅₀ (oral) in pediatric overdose cases: somnolence, convulsions, and cardiac arrhythmias .
  • PPE : Gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Incinerate at > 800°C to avoid environmental persistence .

What in vivo models are suitable for studying this compound’s neurotoxic effects?

Advanced Research Question

  • Rodent Models : Assess CNS depression (e.g., reduced locomotor activity) and convulsion thresholds .
  • Zebrafish Embryos : High-throughput screening for cardiotoxicity (e.g., arrhythmia) .
  • Dosage : Mimic pediatric overdose scenarios (e.g., 10–20 mg/kg in mice) to study mortality endpoints .

Analytical Integration : Pair behavioral assays with HPLC-MS to correlate plasma concentrations with toxicity .

How can green chemistry principles be applied to this compound analysis?

Advanced Research Question

  • Solvent Reduction : Replace chloroform with ethyl acetate in LLE .
  • Green Brominating Agents : Use N-bromosuccinimide in spectrophotometry to reduce hazardous waste .
  • Miniaturized FIA : Lower reagent consumption (e.g., 50 µL/sample) .

Validation : Ensure green methods meet ICH precision criteria (RSD ≤ 2%) .

What strategies resolve discrepancies in this compound recovery rates across methods?

Advanced Research Question

  • Source Identification : Compare extraction efficiency (e.g., chloroform vs. acetonitrile) .
  • Standard Reference Materials : Use USP-grade PiCl to calibrate inter-lab variability .
  • Cross-Validation : Confirm FIA results with HPLC-MS in disputed cases (e.g., ±5% deviation threshold) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipazethate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Pipazethate Hydrochloride

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